molecular formula C20H30N2O4 B13996774 2,5-Bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 16950-75-7

2,5-Bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B13996774
CAS No.: 16950-75-7
M. Wt: 362.5 g/mol
InChI Key: YXRCVSXWPIAXLU-UHFFFAOYSA-N
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Description

2,5-Bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique chemical structure and properties This compound belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method includes the oxidation of an aromatic aldehyde to form the benzoquinone, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

16950-75-7

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

2,5-bis(cyclohexylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H30N2O4/c1-25-19-15(21-13-9-5-3-6-10-13)18(24)20(26-2)16(17(19)23)22-14-11-7-4-8-12-14/h13-14,21-22H,3-12H2,1-2H3

InChI Key

YXRCVSXWPIAXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)NC2CCCCC2)OC)NC3CCCCC3

Origin of Product

United States

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